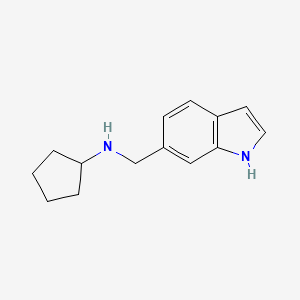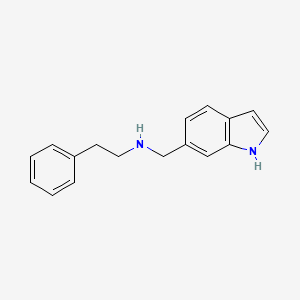![molecular formula C13H14N2O3 B1385276 [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1234343-27-1](/img/structure/B1385276.png)
[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. It also has a methoxyphenyl group attached to the pyrazole ring, which could potentially contribute to its reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction or a cyclization reaction . The methoxyphenyl group could be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the methoxyphenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrazole ring might participate in electrophilic substitution reactions or nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring might contribute to its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study discussed the synthesis and structure of a related compound, 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid. X-ray analysis was essential for unambiguous structure determination, highlighting the compound's crystallization properties and the conformational differences between its components (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial Activity
- Another study synthesized a series of compounds, including (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating their antimicrobial activity. Compounds containing a methoxy group showed high antimicrobial activity (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Crystallographic Properties
- A related compound, 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, was studied for its hydrogen-bonded chains. The crystallographic analysis provided insights into its molecular interactions and stability (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Catalytic and Synthesis Applications
- Research on [2-Isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid, related to the compound , revealed its utility in synthesizing new amides and 1-acylpyrazole, demonstrating the compound's role in diverse chemical reactions (Arutjunyan, Hakobyan, Hakobyan, Gevorgyan, & Panosyan, 2013).
Nonlinear Optical Properties
- A study focused on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed its nonlinear optical activity. This suggests potential applications in photonic and optoelectronic devices (Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-11(7-12(16)17)13(15-14-8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUEYMQURKJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



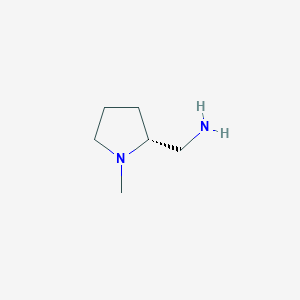
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)
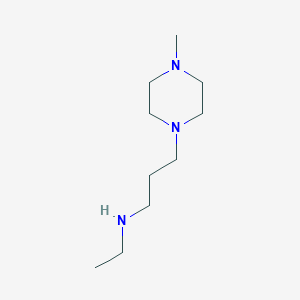
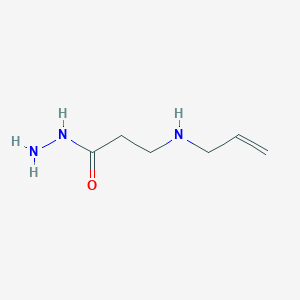
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385203.png)
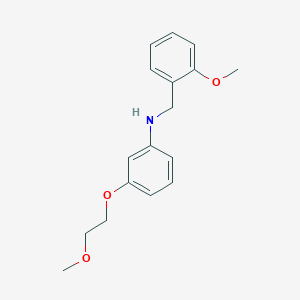
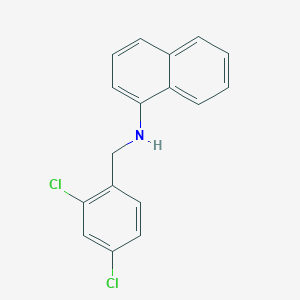
![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
![3-{[2-(1-Cyclohexen-1-YL)ethyl]-amino}propanohydrazide](/img/structure/B1385208.png)
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isobutylamine](/img/structure/B1385211.png)
![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
![5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1385214.png)
